molecular formula C8H11NO2 B231275 4-(Ethylamino)benzene-1,2-diol

4-(Ethylamino)benzene-1,2-diol

Cat. No. B231275
M. Wt: 153.18 g/mol
InChI Key: HYUIDAKMNFQPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylamino)benzene-1,2-diol, also known as 4-Ethylcatecholamine, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of catecholamine, a group of neurotransmitters that play a crucial role in the regulation of various physiological functions in the body.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)benzene-1,2-diol is not fully understood. However, studies have shown that it acts by scavenging free radicals and inhibiting the activity of pro-inflammatory cytokines. It has also been found to regulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(Ethylamino)benzene-1,2-diol has various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the levels of reactive oxygen species, which are known to cause cellular damage. Additionally, it reduces the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(Ethylamino)benzene-1,2-diol in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a potential therapeutic agent for various diseases. However, one of the limitations of using 4-(Ethylamino)benzene-1,2-diol is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and concentrations in lab experiments.

Future Directions

There are several future directions for the study of 4-(Ethylamino)benzene-1,2-diol. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, the potential toxicity of 4-(Ethylamino)benzene-1,2-diol at high concentrations needs to be further investigated to ensure its safety for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 4-(Ethylamino)benzene-1,2-diol is a chemical compound that has been extensively studied for its potential use in scientific research. Its potent antioxidant and anti-inflammatory properties make it a potential therapeutic agent for various diseases. However, its potential toxicity at high concentrations needs to be further investigated. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 4-(Ethylamino)benzene-1,2-diol involves the reaction of 4-nitrocatechol with ethylamine in the presence of a reducing agent such as sodium dithionite. The resulting product is then purified through column chromatography to obtain pure 4-(Ethylamino)benzene-1,2-diol. This synthesis method has been widely used and optimized in various studies.

Scientific Research Applications

4-(Ethylamino)benzene-1,2-diol has been studied extensively for its potential use in scientific research. It has been shown to act as a potent antioxidant, protecting cells from oxidative stress-induced damage. Additionally, it has been found to have anti-inflammatory properties, which makes it a potential therapeutic agent for various inflammatory diseases.

properties

Product Name

4-(Ethylamino)benzene-1,2-diol

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-(ethylamino)benzene-1,2-diol

InChI

InChI=1S/C8H11NO2/c1-2-9-6-3-4-7(10)8(11)5-6/h3-5,9-11H,2H2,1H3

InChI Key

HYUIDAKMNFQPTI-UHFFFAOYSA-N

SMILES

CCNC1=CC(=C(C=C1)O)O

Canonical SMILES

CCNC1=CC(=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.